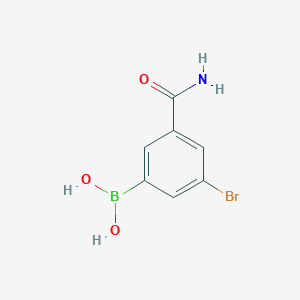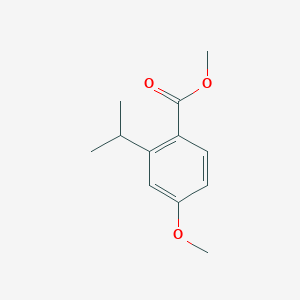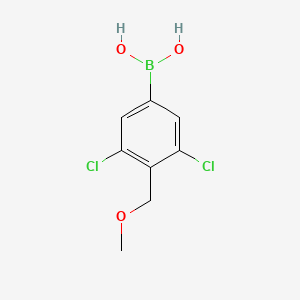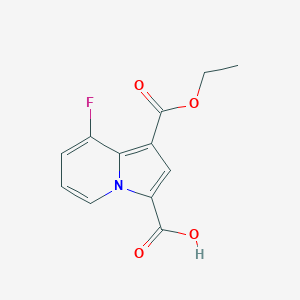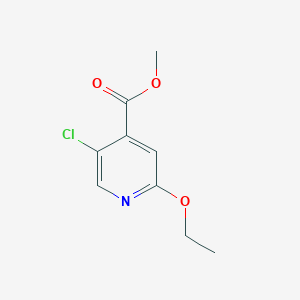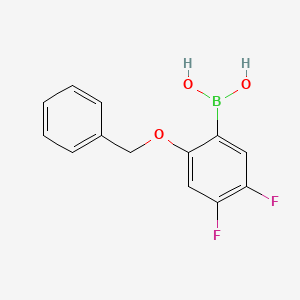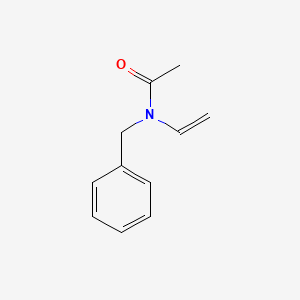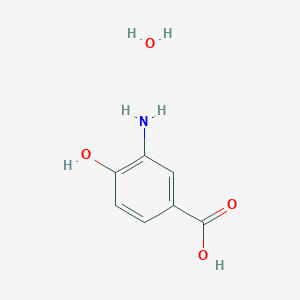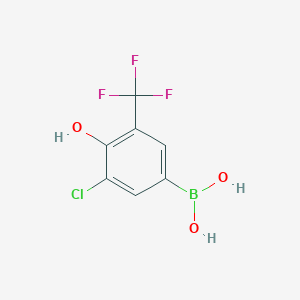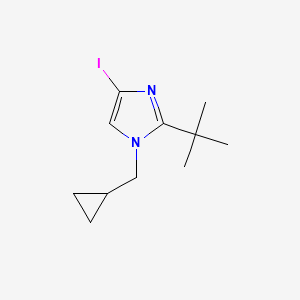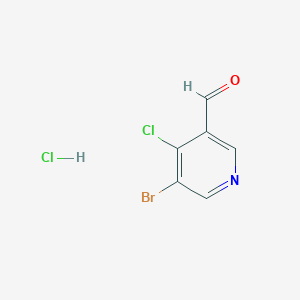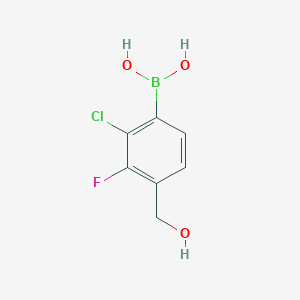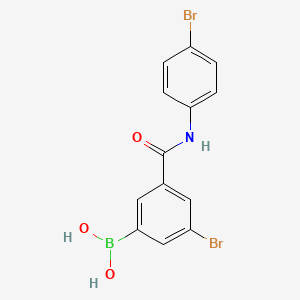
5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid” is an organic compound that contains a boronic acid functional group. It has a molecular weight of 398.84 . The compound is a valuable reagent in organic synthesis.
Molecular Structure Analysis
The compound has a linear formula of C13H11BBrNO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their role in Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. Protodeboronation of boronic esters, a valuable but less developed reaction, has also been reported .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Boronic acids, including derivatives similar to 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are widely used for creating carbon-carbon bonds, essential for constructing complex organic molecules. For instance, the synthesis of various thiophene derivatives via Suzuki cross-coupling reactions demonstrates the utility of arylboronic acids in producing compounds with potential medicinal applications, such as anti-thrombolytic and biofilm inhibition activities (Ikram et al., 2015). Similarly, the development of new cyclopalladated complexes with κ3-SCS coordination, utilizing boronic acid derivatives, showcases the role of these compounds in catalysis, leading to materials with notable photophysical properties and catalytic activities (Kozlov et al., 2008).
Biological Applications
In the biological realm, boronic acid derivatives find applications in gene transfection, where modifications to polyethyleneimine with boronic acid groups have shown to enhance gene delivery efficiency (Peng et al., 2010). This indicates potential applications in gene therapy and molecular biology research. Moreover, the study of phenylboronic acid and benzoxaborole derivatives in experimental oncology highlights the antiproliferative potential of these compounds, suggesting their utility in developing new anticancer agents (Psurski et al., 2018).
Photophysical Studies
Boronic acid derivatives are also explored for their photophysical properties, as seen in the study of phenylboronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for optical modulation and saccharide recognition (Mu et al., 2012). These applications are significant in the development of sensors and materials science.
Propiedades
IUPAC Name |
[3-bromo-5-[(4-bromophenyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBr2NO3/c15-10-1-3-12(4-2-10)17-13(18)8-5-9(14(19)20)7-11(16)6-8/h1-7,19-20H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRKHABUROGCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBr2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160903 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-19-1 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
